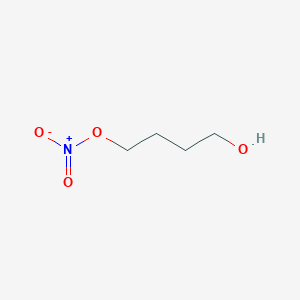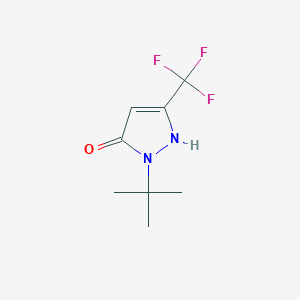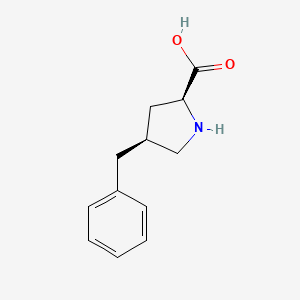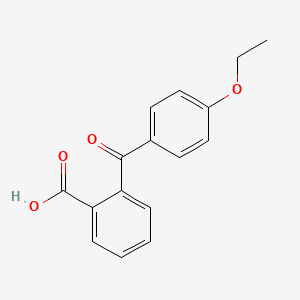
(3R,5S,E)-7-(2-ciclopropil-4-(4-fluorofenil)quinolin-3-il)-3,5-dihidroxihept-6-enoato de propilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .
Synthesis Analysis
The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .Molecular Structure Analysis
The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .Chemical Reactions Analysis
The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .Physical and Chemical Properties Analysis
The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .Aplicaciones Científicas De Investigación
Inhibición de la Síntesis de Colesterol
La pitavastatina es principalmente conocida por su función como inhibidor de la HMG-CoA reductasa . Esta enzima cataliza la conversión de HMG-CoA a mevalonato, un paso crucial en la biosíntesis del colesterol. Al inhibir esta enzima, la pitavastatina reduce eficazmente los niveles de colesterol en el cuerpo, lo que la convierte en un agente valioso en el tratamiento de la hipercolesterolemia.
Prevención de Enfermedades Cardiovasculares
Debido a sus efectos reductores del colesterol, la pitavastatina se estudia ampliamente por su potencial para prevenir las enfermedades cardiovasculares . Al reducir el colesterol de lipoproteínas de baja densidad (LDL), ayuda en la prevención de la aterosclerosis y sus complicaciones relacionadas, como los ataques cardíacos y los accidentes cerebrovasculares.
Manejo del Síndrome Metabólico
Las investigaciones sugieren que la pitavastatina puede tener efectos beneficiosos en varios componentes del síndrome metabólico, como la obesidad, la hipertensión y la resistencia a la insulina . Su papel en la mejora de los perfiles lipídicos y la posible ayuda en el control de peso es de gran interés.
Efectos Antiinflamatorios
La pitavastatina ha demostrado propiedades antiinflamatorias en estudios científicos . Puede modular la respuesta inflamatoria al afectar la producción de citocinas y el reclutamiento de células inflamatorias, lo que es beneficioso en diversos trastornos inflamatorios.
Mejora de la Función Endotelial
El compuesto se ha asociado con la mejora de la función endotelial . El endotelio juega un papel vital en la salud vascular, y la capacidad de la pitavastatina para mejorar la función endotelial puede contribuir a una mejor salud cardiovascular general.
Propiedades Antioxidantes
La pitavastatina exhibe efectos antioxidantes, que pueden ayudar a combatir el estrés oxidativo . El estrés oxidativo está implicado en la patogénesis de numerosas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.
Potencial Neuroprotector
Existen evidencias emergentes de que la pitavastatina puede tener efectos neuroprotectores . Su potencial para proteger las células neuronales del daño la convierte en una candidata para la investigación en enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Investigación Oncológica
Por último, la pitavastatina se está explorando por sus aplicaciones en oncología . Su impacto en el metabolismo y la proliferación de células cancerosas ofrece una vía prometedora para el desarrollo de nuevas terapias anticancerígenas.
Safety and Hazards
Propiedades
IUPAC Name |
propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)











